3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide is a heterocyclic compound that features a unique fusion of triazole and thiazole rings
Mechanism of Action
Biochemical Pathways
While specific pathways affected by this compound are not well-documented, we can draw parallels from related indole derivatives. For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, and antioxidant activities. These effects often involve interference with cellular processes such as DNA replication, protein synthesis, or immune responses .
Result of Action
The molecular and cellular effects likely vary depending on the specific targets. Indole derivatives have shown cytotoxicity against cancer cell lines, suggesting potential antiproliferative effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol for about 8 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole fusion and exhibit comparable pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric variant with similar biological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Known for their diverse applications in medicinal chemistry.
Uniqueness
3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound for drug design and development .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-10(2,3)6-7(15)11-8-12-13-9-14(8)4-5-16-9/h4-6H2,1-3H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEZDNXBUMTYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C2N1CCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.